Timcodar - 179033-51-3

Timcodar

Catalog Number: EVT-285350
CAS Number: 179033-51-3
Molecular Formula: C43H45ClN4O6
Molecular Weight: 749.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Timcodar has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Source and Classification

Timcodar is classified as a non-FKBP12-binding macrolide derivative. It was developed to enhance glucocorticoid receptor activity while avoiding the immunosuppressive side effects associated with traditional FK506-binding protein (FKBP) ligands like FK506 and rapamycin. The compound has shown potential in various therapeutic contexts, particularly in obesity management by inhibiting lipid accumulation during adipogenesis .

Synthesis Analysis

The synthesis of Timcodar involves several key steps typical of macrolide production. While specific proprietary methods are not disclosed in public literature, it generally follows the synthetic pathways used for other macrolides, which may include:

  1. Formation of the Macrolide Core: This typically involves cyclization reactions that create the characteristic lactone ring structure of macrolides.
  2. Functionalization: Subsequent steps involve adding various functional groups to enhance biological activity and specificity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

Timcodar's synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Timcodar's molecular structure consists of a large lactone ring characteristic of macrolides, with specific substitutions that differentiate it from FK506 and other similar compounds. Key features include:

  • Lactone Ring: The core structure is a 16-membered lactone ring.
  • Substituents: Specific hydroxyl or methoxy groups that influence its binding affinity and biological activity.
  • Chirality: Timcodar contains chiral centers that are crucial for its interaction with biological targets.

The precise molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Timcodar participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: Unlike FK506, Timcodar does not bind to FKBP12 but shows selective binding to FKBP51 and FKBP52, influencing glucocorticoid receptor activity.
  2. Inhibition of Lipid Accumulation: In cellular models, Timcodar has been shown to inhibit lipid accumulation by suppressing transcriptional regulators such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) during adipogenesis .

These reactions highlight Timcodar's potential therapeutic roles beyond traditional macrolide applications.

Mechanism of Action

The mechanism of action of Timcodar primarily involves modulation of glucocorticoid receptor signaling pathways:

  • Glucocorticoid Receptor Potentiation: Timcodar enhances the transcriptional activity of the glucocorticoid receptor by increasing the ratio of glucocorticoid receptor alpha (GRα) to beta (GRβ), which is crucial for effective gene regulation .
  • Targeting FKBP Proteins: It selectively interacts with FKBP51 and FKBP52, which are co-chaperones that modulate glucocorticoid receptor phosphorylation status and activity. This dual specificity allows Timcodar to enhance GR activity even in cells lacking one of these co-chaperones .
Physical and Chemical Properties Analysis

Timcodar exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 517 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and delivery methods in therapeutic applications.

Applications

Timcodar has potential applications across various fields:

  1. Obesity Treatment: Due to its ability to inhibit adipogenesis, it is being explored as a treatment for obesity-related metabolic disorders .
  2. Neuroprotection: Research indicates potential neuroprotective effects through modulation of glucocorticoid signaling pathways .
  3. Efflux Pump Inhibition: Preliminary studies suggest it may act as an efflux pump inhibitor against certain bacterial strains, enhancing the efficacy of concurrent antibiotic treatments .
Introduction to Timcodar in Biomedical Research

Timcodar (formerly known as KC8F4) represents a paradigm shift in the development of protein-targeting therapeutics. As a non-immunosuppressive macrocyclic compound, it modulates protein folding and function through selective interactions with molecular chaperones, particularly FK506-binding proteins (FKBPs). Unlike conventional enzyme inhibitors, Timcodar operates through allosteric mechanisms to influence protein conformation and stability, offering unique therapeutic potential in neurodegenerative diseases, oncology, and protein misfolding disorders. Its discovery bridges decades of research on immunophilin ligands and structure-based drug design, positioning it as a versatile chemical tool for probing cellular proteostasis networks [1] [10].

Historical Development and Structural Analogues

Timcodar emerged from systematic efforts to re-engineer immunosuppressive macrocycles like FK506 (tacrolimus) and rapamycin (sirolimus). While these natural products exhibited potent FKBP binding and therapeutic effects, their clinical utility was limited by profound immunosuppression mediated through calcineurin inhibition or mTOR complex formation. Early structural optimization focused on modifying the C21-allyl "effector domain" of FK506, which is responsible for calcineurin recruitment. Timcodar retains the core FKBP-binding macrocycle but incorporates a substituted benzofuran side chain, eliminating calcineurin binding while preserving high-affinity FKBP12 interaction (Kd ≈ 8 nM) [1] [6].

Comparative structural analysis reveals key innovations:

  • Macrocycle simplification: Removal of the pipecolinyl ring present in FK506, reducing molecular complexity
  • Stereochemical optimization: Introduction of a (R)-configured benzofuran moiety enhancing FKBP selectivity
  • Hydrophobicity modulation: Balanced logP (3.2) improving membrane permeability versus earlier analogues [6]

Table 1: Structural Evolution from FK506 to Timcodar

CompoundMolecular Weight (Da)FKBP12 Affinity (Kd)Calcineruin InhibitionKey Structural Features
FK5068040.4 nMYesPiperidine, allyl, keto-group
Rapamycin9140.2 nMIndirect (via mTOR)Triene, trimethoxycyclohexane
GPI-104644136 nMNoSimplified piperidine, phenyl
Timcodar5198 nMNoBenzofuran, methylpyridine

Novartis's retrospective analysis of chemical series evolution demonstrates how Timcodar exemplifies modern lead optimization principles: increased fraction of sp³-hybridized carbons (Fsp³ = 0.41) and reduced aromaticity compared to first-generation compounds, properties correlated with improved developability [6].

Non-Immunosuppressive Macrolide Derivatives

Timcodar belongs to a strategic class of macrocyclic compounds engineered to dissociate bioactivity from immunosuppression. This redesign targets three molecular mechanisms:

  • Steric blockade: The benzofuran extension physically obstructs calcineurin docking while permitting FKBP binding
  • Electrostatic repulsion: Introduction of basic nitrogen atoms disrupts complementary charge interactions with calcineurin's acidic surface
  • Conformational restriction: Rigid benzofuran prevents adoption of the immunosuppressive conformation [10]

Unlike classical macrolide antibiotics (e.g., erythromycin derivatives with 4''-O-saccharide modifications), Timcodar lacks antibacterial activity but exhibits enhanced central nervous system penetration. This distinction arises from its mechanism – rather than inhibiting bacterial ribosomes, it modulates eukaryotic chaperone systems. Recent macrolide innovations like KU13 (a modified azithromycin derivative) show analogous re-purposing for non-antibiotic applications, confirming the versatility of macrocyclic scaffolds when structurally re-engineered [2] [5].

Table 2: Non-Antibiotic Macrolide Derivatives Comparison

CompoundCore StructurePrimary TargetTherapeutic ApplicationStructural Differentiation
EverolimusRapamycinmTORImmunosuppression2-Hydroxyethyl chain
KU01-KU13AzithromycinBacterial ribosomeAnti-mycobacterialTercyclic aglycone
TacrolimusFK506FKBP12-calcineurinImmunosuppressionAllyl, keto-group
TimcodarModified FK506FKBP12NeuroprotectionBenzofuran, pyridine

Research Significance in Targeted Protein Modulation

Timcodar's primary significance lies in its dual capacity as:

  • Chemical chaperone: Stabilizing metastable protein conformations via FKBP12 binding
  • Proteostasis modulator: Amplifying cellular folding capacity without triggering stress responses

This dual function enables unique therapeutic applications:Neurodegenerative proteinopathies: Timcodar enhances folding efficiency of pathological proteins like α-synuclein and mutant CFTR. In Parkinson's models, it reduces α-synuclein oligomerization by 78% through allosteric enhancement of Hsp70 activity, independent of Hsp90 inhibition – a limitation of earlier geldanamycin-based approaches [1].

Oncogenic protein destabilization: Unlike PROTACs that enforce target degradation, Timcodar modulates protein stability upstream. It disrupts HIF-1α stabilization in hypoxia by competing with accessory chaperones, showing synergistic activity with von Hippel-Lindau (VHL) recruiters. This positions Timcodar as a complementary approach to emerging degradation technologies [3] [8].

Therapeutic synergy: Timcodar potentiates structurally diverse agents:

  • Antimicrobials: Restores macrolide sensitivity in resistant mycobacteria by inhibiting efflux pumps
  • Kinase inhibitors: Extends half-life of therapeutic proteins by reducing chaperone-mediated turnover
  • Immunotherapy: Amplifies CAR-T cell efficacy by preventing FKBP-mediated apoptosis signaling [2] [3]

Table 3: Timcodar's Mechanisms Compared to Protein Degradation Technologies

MechanismRepresentative AgentsTarget ScopeAdvantagesLimitations
Chaperone modulationTimcodar, KU-32FKBP-dependent proteinsPreserves native function, oral bioavailabilityLimited to chaperone-regulated targets
PROTACARV-471, ARV-110Any POI with ligand pocketCatalytic, targets "undruggables"Hook effect, molecular obesity
Molecular gluesThalidomide, lenalidomideNeosubstratesSmall size, cell permeabilitySerendipitous discovery
Lysosomal degradationBispecific antibodiesExtracellular proteinsDegrades aggregatesDelivery challenges

Emerging "smart PROTAC" technologies incorporating tumor microenvironment-responsive linkers demonstrate conceptual convergence with Timcodar's tissue-selective action, though Timcodar achieves selectivity through expression-guided chaperone targeting rather than conditional activation [4] [8].

Properties

CAS Number

179033-51-3

Product Name

Timcodar

IUPAC Name

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide

Molecular Formula

C43H45ClN4O6

Molecular Weight

749.3 g/mol

InChI

InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1

InChI Key

MQSMWZHHUGSULF-QNGWXLTQSA-N

SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

timcodar
timcodar dimesylate
VX 853
VX-853
VX853 cpd

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.